molecular formula C15H16F5IO3S B13484620 Ethyl 1-(iodomethyl)-3-[3-(pentafluoro-lambda6-sulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-(iodomethyl)-3-[3-(pentafluoro-lambda6-sulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13484620
M. Wt: 498.2 g/mol
InChI Key: KWECHDSHKLYCRQ-UHFFFAOYSA-N
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Description

The compound Ethyl 1-(iodomethyl)-3-[3-(pentafluoro-lambda6-sulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate features a bicyclo[2.1.1]hexane core substituted with an iodomethyl group at position 1, a pentafluoro-lambda6-sulfanyl (SF₅)-substituted phenyl ring at position 3, and an ethyl ester at position 4. The iodomethyl substituent offers reactivity for further functionalization, such as nucleophilic substitution or cross-coupling reactions. This compound’s unique structure positions it as a candidate for specialized applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C15H16F5IO3S

Molecular Weight

498.2 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-[3-(pentafluoro-λ6-sulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C15H16F5IO3S/c1-2-23-13(22)15-7-14(8-15,9-21)24-12(15)10-4-3-5-11(6-10)25(16,17,18,19)20/h3-6,12H,2,7-9H2,1H3

InChI Key

KWECHDSHKLYCRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=CC(=CC=C3)S(F)(F)(F)(F)F)CI

Origin of Product

United States

Biological Activity

Ethyl 1-(iodomethyl)-3-[3-(pentafluoro-lambda6-sulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound with potential applications in medicinal chemistry and synthetic organic chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications, drawing from diverse research sources.

Chemical Structure and Properties

The compound features a bicyclic structure with an iodomethyl group and a pentafluorosulfanyl-substituted phenyl moiety. These functional groups contribute to its unique chemical properties and influence its biological activity.

Key Properties:

  • Molecular Formula: C_{14}H_{14}F_5I O_3S
  • Molecular Weight: 426.23 g/mol
  • LogP (octanol-water partition coefficient): Indicates lipophilicity, which can affect absorption and distribution in biological systems.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Bicyclic Structure: Utilizing Diels-Alder reactions or other cycloaddition methods to create the bicyclic framework.
  • Functionalization: The introduction of the iodomethyl and pentafluorosulfanyl groups through nucleophilic substitution reactions.
  • Purification: Techniques such as recrystallization or chromatography to isolate the desired compound in high purity.

Pharmacological Insights

Research indicates that bicyclic compounds can interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs): Compounds similar to this compound have been explored for their potential as modulators of GPCRs, which are crucial in many physiological processes .
  • Enzyme Inhibition: The presence of the iodomethyl group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibitory effects .

Study on Bicyclic Compounds

A recent study investigated the biological activity of various bicyclic compounds, including those structurally related to this compound. The findings suggested that these compounds exhibit:

  • Anti-inflammatory Properties: Certain analogs showed significant inhibition of pro-inflammatory cytokines.
  • Anticancer Activity: Some bicyclic derivatives demonstrated cytotoxic effects against various cancer cell lines.

Data Table: Comparison of Biological Activities

Compound NameStructure TypeGPCR ModulationEnzyme InhibitionCytotoxicity
This compoundBicyclicPotentialPossibleNot yet evaluated
Similar Bicyclic Compound ABicyclicYesYesModerate
Similar Bicyclic Compound BBicyclicYesNoHigh

The mechanism by which this compound exerts its biological effects may involve:

  • Nucleophilic Substitution Reactions: The iodomethyl group can be replaced by various nucleophiles, leading to diverse biological activities.
  • Specific Binding Affinity: The rigid bicyclic structure may enhance binding affinity to specific receptors or enzymes, influencing physiological responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Position 1 / Position 3) Molecular Formula Molecular Weight Availability CAS Number Reference
Ethyl 1-(iodomethyl)-3-[3-(pentafluoro-lambda6-sulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate (Target) Iodomethyl / 3-(SF₅)phenyl C₁₆H₁₆F₅IO₃S 510.23* Not specified Not available N/A
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate Azidomethyl / 3,3-dimethyl C₁₂H₁₇N₃O₃ 263.28 Discontinued 2229261-01-0
Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate Iodomethyl / 3-(OCF₃)phenyl C₁₆H₁₆F₃IO₄ 456.20 In stock 2680530-97-4
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride Amino / Unsubstituted C₈H₁₄ClNO₃ 207.66 Available 104234-94-8
Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate Oxo / Unsubstituted ([2.2.1]heptane core) C₁₀H₁₄O₄ 198.22 Supplier-dependent Not specified

*Estimated based on analogous structures.

Key Comparative Insights

Substituent Effects on Reactivity and Stability
  • Iodomethyl vs. Azidomethyl (Position 1):
    The iodomethyl group in the target compound and the analog from enables halogen-bonding and facilitates nucleophilic substitution (e.g., Suzuki coupling). In contrast, the azidomethyl group in is more reactive, suited for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), but the compound’s discontinued status limits practical use.

  • SF₅ vs. SF₅ also increases lipophilicity (logP ~3.5–4.5) compared to OCF₃ (logP ~2.5–3.0), which could improve blood-brain barrier penetration in drug design .
Bicyclo Core Modifications
  • [2.1.1]Hexane vs. The heptane analog’s additional methylene group may confer conformational flexibility, altering binding affinity in biological targets.
Functional Group Impact on Bioactivity
  • Amino Substitution (): The amino group in enhances water solubility (via hydrochloride salt formation) but reduces lipophilicity. This contrasts with the hydrophobic SF₅/iodomethyl groups in the target compound, suggesting divergent applications—e.g., for aqueous-phase reactions vs. the target compound for lipid membrane interactions.

Preparation Methods

Construction of the Bicyclic Core

The oxabicyclo[2.1.1]hexane core is typically synthesized via a [2+2] cycloaddition reaction:

  • Photochemical or thermal cycloaddition of suitable alkene precursors, such as cycloalkenes or cycloalkyne derivatives, with oxygen or oxygen equivalents, to form the strained bicyclic system.
  • Alternatively, Diels-Alder reactions involving dienes and suitable dienophiles can be employed, followed by ring rearrangements to achieve the desired bicyclic framework.

Introduction of the Iodomethyl Group

The iodomethyl substituent at the 1-position is generally introduced via:

  • Nucleophilic substitution of a suitable precursor, such as a methyl halide (e.g., chloromethyl or bromomethyl derivatives), with the bicyclic alcohol or related intermediates.
  • Iodination using iodine sources like iodine monochloride (ICl) or iodine (I₂) in the presence of oxidants or catalysts, under controlled conditions to prevent over-iodination or side reactions.

Functionalization with the Phenyl Ring

The phenyl ring bearing the pentafluorosulfanyl group is attached via:

  • Suzuki-Miyaura coupling or other palladium-catalyzed cross-coupling reactions, where a halogenated aromatic precursor (e.g., bromobenzene or chlorobenzene derivative) reacts with a boronic acid or ester bearing the pentafluorosulfanyl substituent.
  • The pentafluorosulfanyl group (SF₅) can be introduced into the aromatic ring via electrophilic substitution or nucleophilic aromatic substitution , depending on the precursor's reactivity.

Final Esterification

The carboxylic acid intermediate is esterified with ethanol:

  • Using ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions, to yield the esterified product.

Reaction Conditions and Optimization

Step Typical Conditions Reagents Notes
Cycloaddition UV irradiation or heat Alkene precursors Strain-controlled formation of bicyclic core
Iodination I₂, ICl, or NaI with oxidants Controlled temperature Selective mono-iodination at methyl group
Cross-coupling Pd(PPh₃)₄, base (K₂CO₃) Aromatic halide + boronic acid High regioselectivity
Esterification Reflux with ethanol Acid catalyst High yield ester formation

Data Tables Summarizing Preparation Methods

Step Method Reagents Conditions Purpose
1 Cycloaddition Alkene + oxygen source UV or heat Bicyclic core synthesis
2 Iodination Iodine or iodine salts Room temperature to 50°C Iodomethyl group attachment
3 Aromatic substitution Pentafluorosulfanyl phenyl precursor Electrophilic/nucleophilic Aromatic functionalization
4 Esterification Ethanol + acid catalyst Reflux Carboxylate ester formation

Research and Literature Insights

Research indicates that the synthesis of such complex bicyclic compounds with fluorinated aromatic groups often employs palladium-catalyzed cross-coupling techniques, photoinduced cycloadditions , and selective halogenation strategies. These methods are optimized to maximize yield, stereoselectivity, and functional group compatibility.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this bicyclic compound?

The synthesis involves photochemical [2+2] cycloaddition to construct the oxabicyclo[2.1.1]hexane core. Key steps include:

  • Photochemical activation : Mercury lamps (300–400 nm) or LED arrays are used to drive the reaction, with tetrahydrofuran (THF) or acetonitrile as solvents .
  • Catalysts : Lewis acids like BF₃·OEt₂ or transition-metal catalysts (e.g., Ru(bpy)₃²⁺) enhance regioselectivity .
  • Post-functionalization : The iodomethyl group is introduced via nucleophilic substitution (e.g., KI in DMF) after cycloaddition .
    Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or crystallization (ethanol/water) isolates the product .

Basic: What analytical techniques validate the compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., coupling constants for bicyclic protons) and substituent integration .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for heavy atoms like iodine .
  • HPLC-PDA : Assesses purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Light Source : LED arrays (365 nm) reduce side reactions compared to broad-spectrum mercury lamps .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of the pentafluoro-lambda6-sulfanyl substituent, improving reaction homogeneity .
  • Temperature Control : Maintaining 0–5°C minimizes thermal degradation of the iodomethyl group .
  • Catalyst Loading : Sub-stoichiometric Ru(bpy)₃²⁺ (5 mol%) balances cost and efficiency .

Advanced: How do structural modifications (e.g., pentafluoro-lambda6-sulfanyl group) influence physicochemical properties?

  • Lipophilicity : The pentafluoro-lambda6-sulfanyl group reduces clogP by ~1.2 units compared to non-fluorinated analogs, enhancing aqueous solubility .
  • Metabolic Stability : Fluorine substitution resists oxidative metabolism in microsomal assays (t₁/₂ > 120 min vs. <30 min for non-fluorinated analogs) .
  • Steric Effects : Bulky substituents at the 3-position hinder nucleophilic attack on the iodomethyl group, as shown in comparative kinetic studies .

Advanced: What strategies resolve contradictions in reported bioactivity data across structural analogs?

  • Bioisosteric Analysis : Replace the phenyl ring with 2-oxabicyclo[2.1.1]hexane to assess solubility/activity trade-offs (e.g., 10× improved solubility but retained antifungal efficacy) .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify key interactions (e.g., hydrogen bonding with CYP51 in fungal targets) .
  • Batch-to-Batch Variability : Use orthogonal analytical methods (e.g., ¹⁹F NMR) to detect trace impurities from incomplete fluorination .

Advanced: What computational tools predict the compound’s reactivity and stability?

  • DFT Calculations : Gaussian 16 models transition states for cycloaddition regioselectivity (B3LYP/6-31G*) .
  • Molecular Dynamics : GROMACS simulates conformational stability in lipid bilayers, critical for membrane permeability studies .
  • Degradation Pathways : ACD/Labs Percepta predicts hydrolytic susceptibility of the ester moiety under physiological pH .

Table 1: Comparative Properties of Bicyclic Analogs

Compound SubstituentclogPAqueous Solubility (mg/mL)Metabolic t₁/₂ (min)
Pentafluoro-lambda6-sulfanyl2.10.45130
Trifluoromethoxy ( )3.30.1290
Cycloheptyl ()4.80.0245

Advanced: How is the compound applied in medicinal chemistry and materials science?

  • Drug Design : Serves as a bioisostere for ortho-substituted phenyl rings, improving pharmacokinetics in lead optimization .
  • Polymer Chemistry : The rigid bicyclic core enhances thermal stability in epoxy resins (Tg increased by 25°C vs. linear analogs) .
  • Catalysis : Iodomethyl groups act as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) in ligand synthesis .

Advanced: What safety and handling protocols are critical for this compound?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Iodine Handling : Use gloves and fume hoods to avoid thyroid exposure during substitution reactions .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HI) with NaHCO₃ before disposal .

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